molecular formula C26H37NO2 B1665940 (5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide CAS No. 183718-77-6

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Cat. No. B1665940
M. Wt: 395.6 g/mol
InChI Key: IJBZOOZRAXHERC-DOFZRALJSA-N
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Description

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide, also known as 4-hydroxy-N-phenyl-5,8,11,14-tetraenamide, is an organic compound that has been studied in recent years due to its potential as a therapeutic agent. It has a wide range of applications in scientific research, including in vivo and in vitro studies, as well as in drug development.

Scientific Research Applications

Synthesis and Quantitation

A significant application of this compound is in the field of synthesis and quantitation of biochemical molecules. For instance, Cheng et al. (2008) reported the synthesis of a tetra-deuterated version of this compound for quantitating a labile intermediate, phospho-anandamide (pAEA), in mouse brain and macrophages. This synthesis aids in understanding novel biosynthetic pathways (Cheng et al., 2008).

Biochemical Labeling

In the realm of biochemical labeling, derivatives of this compound have been synthesized for various applications. Yang et al. (1984) synthesized derivatives with bromoacetyl and maleimido groups for alkylating proteins in preparation for electron microscopy. This highlights its utility in facilitating microscopic analysis of biological structures (Yang et al., 1984).

Biological Evaluation

The compound's derivatives have been explored for their biological activities. Lam et al. (2007) investigated the actions of a derivative, N-(2-hydroxyethyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, on blood flow in rat knee joints, revealing insights into its vasodilator actions and related biochemical pathways (Lam et al., 2007).

Pharmacological Characterization

Characterizing receptor types mediated by derivatives of this compound is another critical application. Studies like those conducted by Kelley and Thayer (2004) on AM404, a structurally related compound, help understand its effects on synaptic transmission in rat hippocampal neurons, independent of cannabinoid CB1 receptors (Kelley & Thayer, 2004).

Inhibitory Effects

In the field of enzymatic inhibition, the compound and its derivatives have been studied for their effects on various enzymes. The synthesis of trifluoromethyl ketones from thiscompound, as explored by Holmeide and Skattebol (2000), demonstrates potential inhibitory effects on cytosolic phospholipase A2, which has implications in inflammation and other biological processes (Holmeide & Skattebol, 2000).

Metabolism and Synthesis Studies

Further, its role in understanding the metabolism and synthesis of bioactive compounds is evident. Flock and Skattebol (2000) synthesized metabolites of icosapentaenoic and docosahexaenoic acids, starting from n − 3 polyunsaturated fatty acids and using this compound, thus contributing to our knowledge of lipid metabolism and potential therapeutic applications (Flock & Skattebol, 2000).

Inhibition of Natural Killer Cell Activity

Exploring its biological effects, research by Ramstedt et al. (1984) on derivatives of this compound has shown to inhibit human natural killer cell activity, indicating potential immunomodulatory properties (Ramstedt et al., 1984).

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBZOOZRAXHERC-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424985
Record name AM 404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

CAS RN

183718-77-6
Record name (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183718-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AM-404
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM 404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-404
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide
Reactant of Route 6
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide

Citations

For This Compound
8
Citations
H Păunescu, OA Coman, L Coman, I Ghiţă… - Journal of Medicine …, 2011 - ncbi.nlm.nih.gov
Rationale. The cannabinoid system consists of a complex array of receptors, substances with agonist/antagonist properties for those receptors, biosynthetic machineries and …
Number of citations: 54 www.ncbi.nlm.nih.gov
LF Rodella, E Borsani, R Rezzani - The Open Conference …, 2010 - benthamopen.com
Pain is a disabling condition with a remarkable clinical relevance. Nevertheless the neuronal basis of its transmission and modulation are not completely known. So, the neurochemical …
Number of citations: 4 benthamopen.com
D Schomburg, I Schomburg - Class 3.4–6 Hydrolases, Lyases, Isomerases …, 2013 - Springer
Nomenclature EC number 3.5.1.99 Systematic name fatty acylamide amidohydrolase Recommended name fatty acid amide hydrolase Synonyms AAH <3> [15] FAAH <1,2,3,4,5,6,7,8> […
Number of citations: 0 link.springer.com
C Rakers, AA Zoerner, S Engeli, S Batkai, J Jordan… - Analytical …, 2012 - Elsevier
Fatty acid amide hydrolase (FAAH) is the main enzyme responsible for the hydrolysis of the endocannabinoid anandamide (arachidonoyl ethanolamide, AEA) to arachidonic acid (AA) …
Number of citations: 8 www.sciencedirect.com
C Zangani, F Schifano, F Napoletano… - Current …, 2020 - ingentaconnect.com
Background: A wide range of novel psychoactive substances (NPS) is regularly searched and discussed online by web-based drug enthusiasts (ie the e-psychonauts). Among NPS, the …
Number of citations: 16 www.ingentaconnect.com
TUC Järbe - Glennon RA, Young R (eds) Drug discrimination …, 2011 - books.google.com
This chapter addresses the discriminative stimulus (DS) functions of agents that primarily affect what is commonly known today as the endocannabinoid signaling system (ECS). Drug …
Number of citations: 12 books.google.com
B Malinowska, M Toczek… - British Journal of …, 2019 - Wiley Online Library
Marijuana is the most widely used illicit drug, with approximately 200 million users worldwide (see Orsini et al., 2016). Δ 9-Tetrahydrocannabinol (Δ9-THC) is the major psychoactive …
Number of citations: 33 bpspubs.onlinelibrary.wiley.com
J Laëtitia - Doctorat: Pharmacie: Université Angers2014, 2014 - dune.univ-angers.fr
Le paracétamol, autrement appelé «acetaminophen», est un antalgique, antipyrétique de choix, largement utilisé, en France, prescrit et utilisé en première intention. Il s’ agit, depuis …
Number of citations: 2 dune.univ-angers.fr

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